molecular formula C22H22FN3O2S2 B10943297 (5E)-3-(4-fluorophenyl)-5-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-(4-fluorophenyl)-5-[4-methoxy-3-(thiomorpholin-4-ylmethyl)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10943297
M. Wt: 443.6 g/mol
InChI Key: BSOXEXPLCWUXTF-CPNJWEJPSA-N
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Description

3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that features a variety of functional groups, including fluorophenyl, methoxyphenyl, thiazine, and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as 4-fluorophenyl and methoxyphenyl derivatives, followed by the introduction of the thiazine and imidazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the imidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit biological activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 3-(4-Chlorophenyl)-5-{(E)-1-[4-Methoxy-3-(1,4-Thiazinan-4-ylmethyl)phenyl]methylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
  • 3-(4-Bromophenyl)-5-{(E)-1-[4-Methoxy-3-(1,4-Thiazinan-4-ylmethyl)phenyl]methylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-5-{(E)-1-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups, along with the thiazine and imidazole rings, may result in distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22FN3O2S2

Molecular Weight

443.6 g/mol

IUPAC Name

(5E)-3-(4-fluorophenyl)-5-[[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H22FN3O2S2/c1-28-20-7-2-15(12-16(20)14-25-8-10-30-11-9-25)13-19-21(27)26(22(29)24-19)18-5-3-17(23)4-6-18/h2-7,12-13H,8-11,14H2,1H3,(H,24,29)/b19-13+

InChI Key

BSOXEXPLCWUXTF-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)CN4CCSCC4

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)CN4CCSCC4

Origin of Product

United States

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